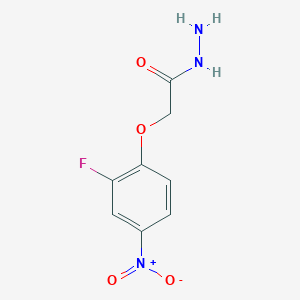
2-(2-Fluoro-4-nitrophenoxy)acetohydrazide
説明
2-(2-Fluoro-4-nitrophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C8H8FN3O4 and its molecular weight is 229.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Fluoro-4-nitrophenoxy)acetohydrazide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C9H9FN4O3, and it features a fluorinated phenoxy group and a hydrazide functional group, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its mechanism of action is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular processes.
Antimicrobial Activity
Studies have demonstrated that this compound has significant antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains indicate its efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results suggest that this compound could be developed as a potential antimicrobial agent against resistant strains .
Anticancer Activity
The compound has also shown promise in cancer research. In vitro studies reveal that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 18 |
The compound induces apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as caspase-3 .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell metabolism and proliferation.
- Receptor Modulation: It could interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation: The compound might induce oxidative stress in microbial cells, leading to cell death.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy Study: A study published in Journal of Pharmaceutical Sciences evaluated the antimicrobial properties against clinical isolates and reported significant activity against multi-drug resistant strains .
- Cancer Cell Line Study: Research conducted by PMC demonstrated that the compound effectively reduced cell viability in MCF-7 and A549 cell lines, with a detailed analysis of its apoptotic effects through flow cytometry .
- Mechanistic Insights: A recent study explored the molecular docking of the compound with target enzymes, revealing high binding affinity which correlates with its observed biological activities .
特性
IUPAC Name |
2-(2-fluoro-4-nitrophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O4/c9-6-3-5(12(14)15)1-2-7(6)16-4-8(13)11-10/h1-3H,4,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFYHIKGNJSAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















